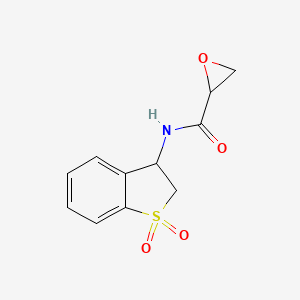![molecular formula C10H20N2O3 B2497479 Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate CAS No. 1904020-87-6](/img/structure/B2497479.png)
Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is also known by its IUPAC name, Carbamic acid, N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxirane derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the oxirane ring . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF at low temperatures.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, participating in various chemical reactions by donating an electron pair to electrophilic centers . This nucleophilic behavior is crucial in its role as a protecting group and in the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the oxolan ring, making it less versatile in certain synthetic applications.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the oxolan ring, leading to different reactivity and applications.
tert-Butyl N-phenylcarbamate: Features a phenyl group, which imparts different chemical properties and uses.
Uniqueness
Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is unique due to its oxolan ring, which provides additional sites for chemical modification and enhances its utility in synthetic chemistry . This structural feature distinguishes it from other tert-butyl carbamate derivatives and expands its range of applications in various fields .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-7(8)4-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQSWRMAIEKFJ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
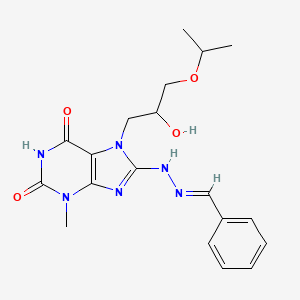
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
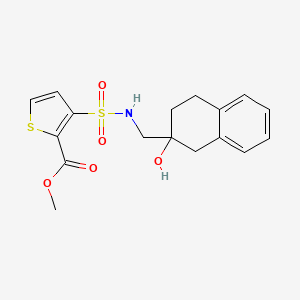
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
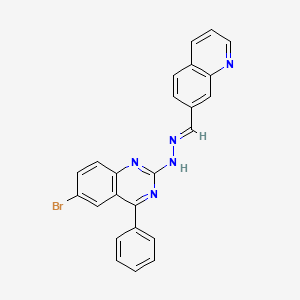
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)
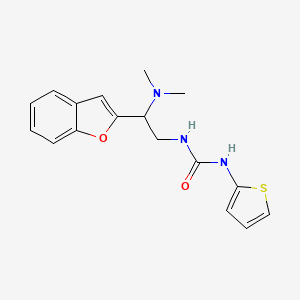
![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)
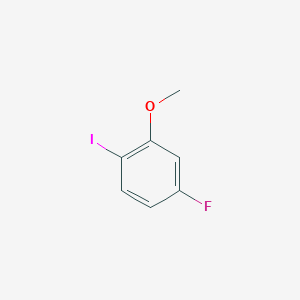
![ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2497415.png)
![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)
